molecular formula C13H12O3 B12080746 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester CAS No. 53355-26-3

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester

Cat. No.: B12080746
CAS No.: 53355-26-3
M. Wt: 216.23 g/mol
InChI Key: FJPNKLXXHWBEFQ-UHFFFAOYSA-N
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Description

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a benzoic acid methyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester typically involves the esterification of 4-(5-Methyl-furan-2-yl)-benzoic acid. One common method is the Fischer esterification, which involves reacting the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving the interaction of furan derivatives with biological systems.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methyl-furan-2-yl)-benzoic acid: The parent acid form of the ester.

    5-Methyl-2-furanboronic acid pinacol ester: Another furan derivative with a boronic ester group.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester is unique due to the combination of the furan ring and the benzoic acid methyl ester group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other furan derivatives.

Properties

53355-26-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 4-(5-methylfuran-2-yl)benzoate

InChI

InChI=1S/C13H12O3/c1-9-3-8-12(16-9)10-4-6-11(7-5-10)13(14)15-2/h3-8H,1-2H3

InChI Key

FJPNKLXXHWBEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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